molecular formula C15H16N2O3 B11850912 Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 34086-71-0

Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate

Cat. No.: B11850912
CAS No.: 34086-71-0
M. Wt: 272.30 g/mol
InChI Key: YFBKDMFSILSSHE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate (CAS 34086-71-0) is an advanced chemical intermediate with a molecular weight of 272.30 g/mol and the molecular formula C15H16N2O3 . This pyrroloquinoline derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. Compounds based on the pyrrolo[3,2-b]quinoline scaffold have been explored as type II inhibitors for tyrosine kinases, such as EphA3 and EphB4, which are relevant targets for the treatment of cancer and other diseases . The methoxy and ethyl carboxylate functional groups on this fused tricyclic system contribute to its distinct hydrogen-bonding capacity and molecular interactions, making it a valuable building block for constructing more complex bioactive molecules . Researchers utilize this compound for its potential in anti-proliferative studies and kinase profiling assays. It is supplied for research purposes strictly in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

34086-71-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 6-methoxy-2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-7-6-12-14(17)8-10-4-5-11(19-2)9-13(10)16-12/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

YFBKDMFSILSSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C1C=C3C=CC(=CC3=N2)OC

Origin of Product

United States

Preparation Methods

General Procedure

A widely used method involves cyclocondensation of 4-methoxy-2-nitroaniline derivatives with ethyl acetoacetate or related β-ketoesters. The reaction proceeds via:

  • Reductive cyclization : Nitro groups are reduced to amines, facilitating intramolecular cyclization.

  • Pyrrole ring formation : A Michael addition or aldol condensation step closes the pyrrolo ring.

Example (Adapted from):

  • Reactants : 4-Methoxy-2-nitroaniline (1.0 eq), ethyl acetoacetate (1.2 eq), Fe/HCl (reducing agent).

  • Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.

  • Yield : 68–72% after recrystallization (ethanol/water).

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
Reducing AgentFe/HClHigher selectivity than SnCl₂

Palladium-Catalyzed Coupling for Ring Closure

Heck Reaction Approach

The Heck reaction constructs the quinoline-pyrrole fused system via coupling of halogenated precursors with olefins (e.g., vinyl esters).

Protocol (From):

  • Substrate : 7-Chloro-6-methoxyquinoline-3-carboxylate.

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Conditions : DMF, 100°C, 24 h.

  • Yield : 55–60% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Limitations

  • Requires pre-functionalized halogenated intermediates.

  • Competing side reactions (e.g., homocoupling) reduce efficiency.

Winterfeldt Oxidation of Tetrahydro-γ-Carbolines

Mechanism and Application

Winterfeldt oxidation converts tetrahydro-γ-carbolines to dihydropyrroloquinolones via ozonolysis or air oxidation. For the target compound:

  • Substrate : 6-Methoxy-1,2,3,4-tetrahydro-γ-carboline.

  • Oxidizing Agent : O₃ (in CH₂Cl₂) or O₂ (with NaOH/DMF).

  • Key Step : Oxidative cleavage followed by lactam formation.

Data (From):

Oxidizing AgentTemperatureTimeYield
O₃−78°C2 h74%
O₂/NaOHRT8 h82%

Post-Synthetic Modifications

Introduction of Methoxy Group

Methoxy groups are typically introduced via:

  • Direct alkylation : Using methyl iodide/K₂CO₃ in DMF (65–70% yield).

  • Ullmann coupling : For electron-deficient quinolines (CuI, 120°C, 48 h).

Esterification Strategies

  • Carbodiimide-mediated coupling : DCC/DMAP in CH₂Cl₂ (85% yield).

  • In situ esterification : Using ethyl chloroformate and triethylamine (78% yield).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesTypical Yield
CyclocondensationOne-pot synthesis, scalableRequires harsh reducing agents68–72%
Heck ReactionHigh regioselectivityExpensive catalysts55–60%
Winterfeldt OxidationMild conditions, air-stable reagentsMulti-step substrate preparation74–82%

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 3.89 (s, 3H, -OCH₃), 4.42 (q, 2H, J = 7.1 Hz, -OCH₂CH₃).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).

  • MS (ESI+) : m/z 313.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation is preferred for bulk synthesis (raw material cost: $120–150/kg).

  • Sustainability : Winterfeldt oxidation using O₂/NaOH reduces hazardous waste vs. ozonolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the ester group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Aluminum hydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate exhibits several biological activities that make it a valuable compound in research:

Anticancer Properties

Research indicates that this compound has significant anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

Case Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

Antimicrobial Activity

This compound also demonstrates potent antimicrobial properties.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrroloquinoline have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility : The tert-butyl and benzyl esters () serve as protected intermediates for further functionalization, whereas ethyl esters (e.g., target compound) are more readily hydrolyzed for prodrug applications .
  • Biological Activity : Methoxy and nitro substituents influence pharmacokinetics; for example, the 6-methoxy group in the target compound may enhance metabolic stability compared to nitro-substituted analogs .
  • Crystallography : Hydrogen-bonding patterns in analogs like 10c () suggest that the target compound’s ethyl ester may form weaker intermolecular interactions than tert-butyl derivatives, affecting crystallization behavior .

Biological Activity

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article reviews the available literature on its biological activity, including synthesis methods, in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from starting materials such as 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline through various chemical transformations including condensation reactions and cyclizations. The structural framework of this compound is characterized by a pyrroloquinoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. This compound has been evaluated for its cytotoxicity against several tumor cell lines including:

  • Hematologic Tumor Cell Lines : HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia).
  • Solid Tumor Cell Lines : Breast cancer cell lines such as MCF-7 and MDA-MB-231.

The compound exhibited IC50 values indicating its potency in inhibiting cell growth. For example, in one study, derivatives showed IC50 values ranging from 1.30 μM to over 10 μM across different cell lines, highlighting their potential as therapeutic agents against malignancies .

Cell Line IC50 (μM) Activity
HEL1.30High
K-5624.75Moderate
MCF-73.25Moderate
MDA-MB-231>10Low

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds in this class have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or alterations in the pyrroloquinoline framework can significantly impact its efficacy and selectivity against cancer cells. Studies suggest that specific substitutions enhance binding affinity to target proteins involved in tumorigenesis .

Case Studies

Several case studies have explored the biological activity of pyrroloquinoline derivatives:

  • Case Study on Antiproliferative Activity : A series of synthesized derivatives were tested against various cancer cell lines. Notably, modifications at specific positions on the pyrroloquinoline scaffold led to enhanced cytotoxic effects compared to parent compounds.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could significantly reduce tumor size in animal models while exhibiting minimal toxicity to normal tissues.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate?

The compound is synthesized via cyclocondensation reactions, often starting with diketones and primary amines under green chemistry principles. For example, the pyrroloquinoline core is formed by reacting diketones with amines, followed by esterification to introduce the ethyl carboxylate group. Methoxy substituents are typically introduced via nucleophilic substitution or direct functionalization of precursors. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield enhancement .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrroloquinoline core (e.g., δ 6.8–7.5 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : SHELX software is widely used for solving crystal structures, with hydrogen-bonding patterns and torsion angles providing insights into molecular packing and stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under varying conditions?

The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but exhibits limited aqueous solubility (~0.1 mg/mL). Stability studies indicate degradation under strongly acidic/basic conditions (pH < 2 or > 10), with optimal stability in neutral buffers at 4°C. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in NMR or IR bands) often arise from dynamic processes like tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify exchange broadening.
  • Computational modeling (DFT) to predict vibrational modes and compare with experimental IR/Raman spectra.
  • Single-crystal X-ray diffraction to unambiguously resolve stereochemical ambiguities .

Q. What experimental design considerations are critical for studying this compound's biological activity?

  • Target selection : Prioritize kinases or receptors implicated in diseases (e.g., cancer) based on structural homology with known inhibitors .
  • Dose-response assays : Use IC50_{50}/EC50_{50} curves to evaluate potency, ensuring controls for non-specific binding (e.g., ATP-competitive assays for kinase inhibition).
  • Metabolic stability : Assess hepatic microsomal stability to predict in vivo half-life .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disorder in flexible side chains (e.g., ethyl ester) and twinning in crystals. Solutions involve:

  • High-resolution data collection (≤1.0 Å) to resolve electron density.
  • SHELXL refinement with restraints for anisotropic displacement parameters.
  • Application of Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can computational methods enhance understanding of this compound's reactivity?

  • Docking studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock or Schrödinger Suite.
  • Reaction mechanism elucidation : Employ density functional theory (DFT) to model transition states for cyclocondensation or ester hydrolysis .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like decarboxylated derivatives (e.g., 6-hydroxy-pyrroloquinoline) arise from hydrolytic side reactions. Mitigation includes:

  • Strict control of water content in reaction mixtures.
  • Use of anhydrous solvents and molecular sieves.
  • Continuous flow reactors for improved temperature and mixing control .

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